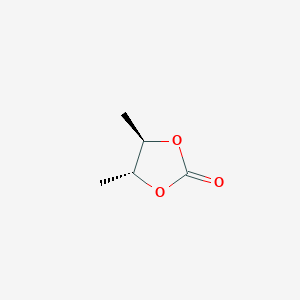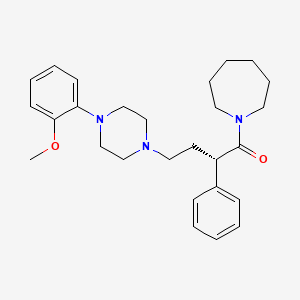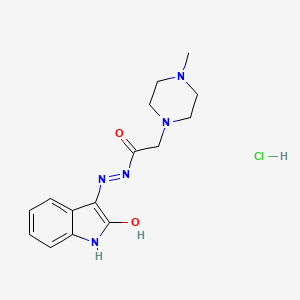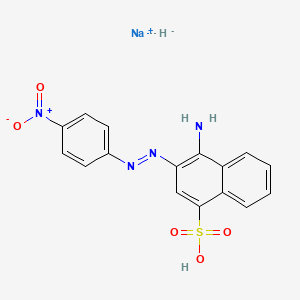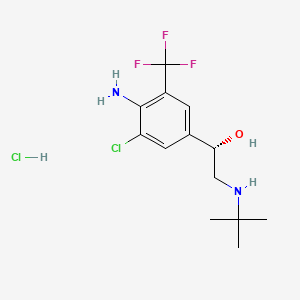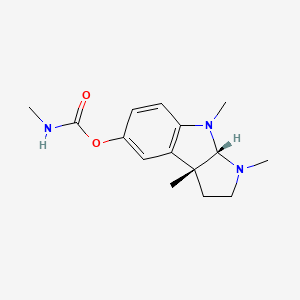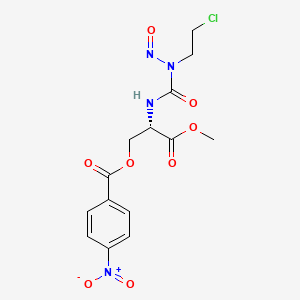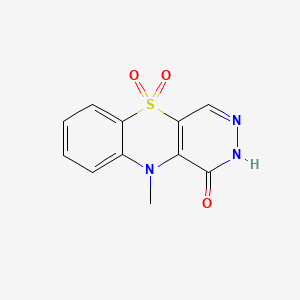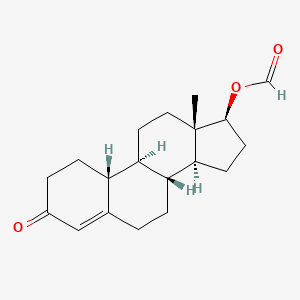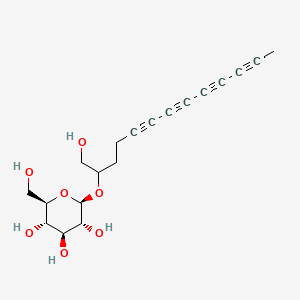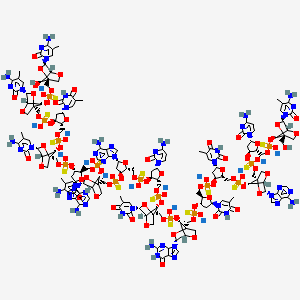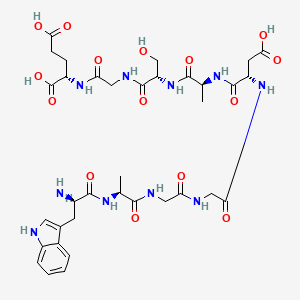
delta Sleep-inducing peptide, trp(1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta Sleep-Inducing Peptide, trp(1)-, is a neuropeptide known for its ability to induce sleep. It was first isolated from the cerebral venous blood of rabbits in an induced state of sleep by the Swiss Schoenenberger-Monnier group in 1974 . The peptide has a sequence of amino acids: Tryptophan-Alanine-Glycine-Glycine-Aspartic acid-Alanine-Serine-Glycine-Glutamic acid . It is amphiphilic and has been found in various parts of the brain, including the hypothalamus, limbic system, and pituitary gland .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Delta Sleep-Inducing Peptide, trp(1)-, involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the first amino acid, Tryptophan, to a resin. Subsequent amino acids are added sequentially using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). The peptide is then cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers .
Industrial Production Methods: Industrial production of Delta Sleep-Inducing Peptide, trp(1)-, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used to ensure precision and efficiency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Análisis De Reacciones Químicas
Types of Reactions: Delta Sleep-Inducing Peptide, trp(1)-, undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tryptophan residue, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amino acid residues in the peptide can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products:
Oxidation Products: Kynurenine derivatives.
Substitution Products: Various peptide analogues with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Delta Sleep-Inducing Peptide, trp(1)-, has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in sleep regulation and its presence in various tissues and fluids.
Industry: Utilized in the development of peptide-based drugs and as a research tool in neuropharmacology.
Mecanismo De Acción
Delta Sleep-Inducing Peptide, trp(1)-, exerts its effects through several mechanisms:
Molecular Targets: It interacts with NMDA receptors in the brain and stimulates acetyltransferase activity through alpha-1 receptors.
Pathways Involved: The peptide influences the MAPK cascade and is homologous to glucocorticoid-induced leucine zipper (GILZ), which prevents Raf-1 activation and inhibits ERK phosphorylation.
Comparación Con Compuestos Similares
Delta Sleep-Inducing Peptide, trp(1)-, is unique due to its specific amino acid sequence and its ability to cross the blood-brain barrier. Similar compounds include:
Delta Sleep-Inducing Peptide analogues: These include peptides with slight modifications in the amino acid sequence, such as D-Valine or D-Tyrosine substitutions.
Other Sleep-Inducing Peptides: Compounds like melatonin and orexin, which also play roles in sleep regulation but have different structures and mechanisms of action.
Delta Sleep-Inducing Peptide, trp(1)-, stands out for its multifunctional regulatory properties and its potential therapeutic applications in various fields of research.
Propiedades
Número CAS |
77739-16-3 |
|---|---|
Fórmula molecular |
C35H48N10O15 |
Peso molecular |
848.8 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20+,22-,23-,24-/m0/s1 |
Clave InChI |
ZRZROXNBKJAOKB-RZSMDYNJSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
SMILES canónico |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


